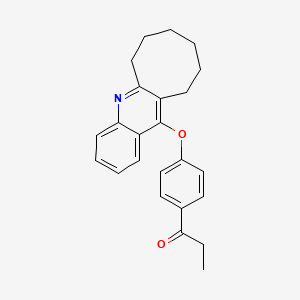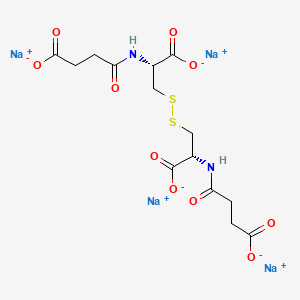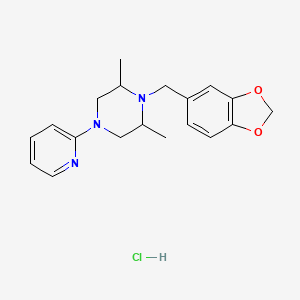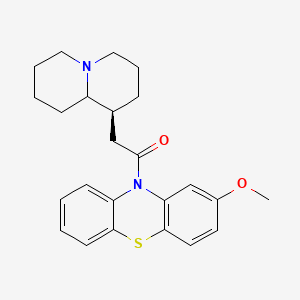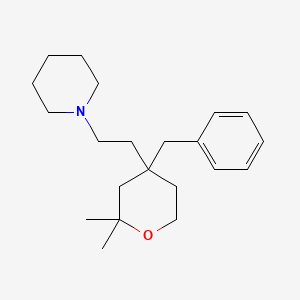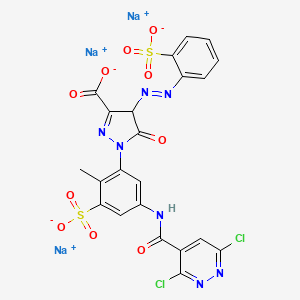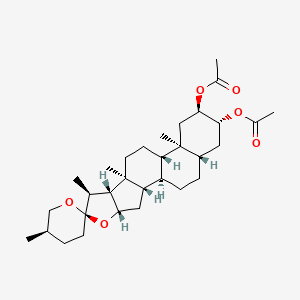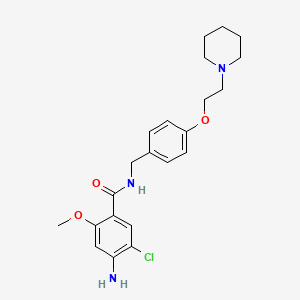
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The amino derivative is then reacted with an appropriate acid chloride or anhydride to form the benzamide core.
Etherification: The phenolic hydroxyl group is etherified with 2-(1-piperidinyl)ethanol under basic conditions to introduce the piperidine moiety.
Final Coupling: The final step involves coupling the intermediate with 4-(2-(1-piperidinyl)ethoxy)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antiemetic agent due to its structural similarity to other benzamides.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction is crucial for its potential therapeutic effects in treating psychiatric and gastrointestinal disorders.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A well-known benzamide used as an antiemetic and gastroprokinetic agent.
Clebopride: Another benzamide with similar applications in treating gastrointestinal disorders.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is unique due to its specific structural features, such as the piperidine ring and the combination of functional groups
Properties
CAS No. |
122892-65-3 |
|---|---|
Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-28-21-14-20(24)19(23)13-18(21)22(27)25-15-16-5-7-17(8-6-16)29-12-11-26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15,24H2,1H3,(H,25,27) |
InChI Key |
NNCWHOIIBGJPNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCCC3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
